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molecular formula C5H4ClN3O3 B009752 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride CAS No. 109012-46-6

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride

Cat. No. B009752
M. Wt: 189.56 g/mol
InChI Key: DOIVDOOHZBARHF-UHFFFAOYSA-N
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Patent
US05273991

Procedure details

To a suspension of 1-methyl-4-nitroimidazole-2-carboxylic acid (3.00 g, 17.5 mmol) in dry THF (30 mL) was slowly added oxalyl chloride (12 mL). The reaction mixture was heated to reflux under a drying tube for 45 minutes at which time the excess oxalyl chloride and THF were removed under reduced pressure and the acid chloride coevaporated twice with dry CH2Cl2 (20 mL each) yielding 1-methyl-4-nitroimidazole-2-carbonyl chloride as a yellow powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[N:4]=[C:3]1[C:10]([OH:12])=O.C(Cl)(=O)C([Cl:16])=O>C1COCC1>[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[N:4]=[C:3]1[C:10]([Cl:16])=[O:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1C(=NC(=C1)[N+](=O)[O-])C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1)[N+](=O)[O-])C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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